molecular formula C7H17NO B3225555 3,3-Dimethyl-2-(methylamino)butan-1-ol CAS No. 1250036-72-6

3,3-Dimethyl-2-(methylamino)butan-1-ol

Cat. No.: B3225555
CAS No.: 1250036-72-6
M. Wt: 131.22 g/mol
InChI Key: QPEVEJCNPXGGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(methylamino)butan-1-ol: is an organic compound with the molecular formula C7H17NO. It is a tertiary amine and alcohol, characterized by the presence of a methylamino group and a hydroxyl group attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3,3-Dimethyl-2-(methylamino)butan-1-ol can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amine group to form secondary or primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry

3,3-Dimethyl-2-(methylamino)butan-1-ol serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, allowing chemists to explore new compounds with desirable properties. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.

Biology

In biological research, this compound is investigated for its role in enzyme-substrate interactions and metabolic pathways. Its structural features enable it to act as a substrate or inhibitor for specific enzymes, making it valuable in biochemical assays. For instance, studies have shown its potential in modulating the activity of certain metabolic enzymes .

Medicine

The compound is being explored for therapeutic applications, particularly in the development of new pharmaceuticals. Its interaction with biological molecules can influence various pathways, potentially leading to novel treatments for diseases. Research has indicated that it may play a role in neurological pathways due to its structural similarity to neurotransmitter precursors .

Industry

In industrial settings, this compound is used as a reagent in the production of specialty chemicals. Its chemical reactivity allows it to be employed in coatings, inks, and other materials where specific functional properties are required .

Case Studies

Study Focus Findings
Study on enzyme interactionsInvestigated the compound's role as a substrate for specific enzymesDemonstrated modulation of enzyme activity through competitive inhibition mechanisms
Pharmaceutical development researchExplored the potential therapeutic effectsIdentified promising interactions with receptors involved in neurochemical pathways
Industrial application analysisEvaluated effectiveness in producing specialty chemicalsFound significant improvements in yield when used as a reagent under optimized conditions

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3,3-Dimethyl-1-(methylamino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    3,3-Dimethyl-4-(methylamino)butan-1-ol: Similar structure but with the amine group on the fourth carbon.

Uniqueness:

Biological Activity

3,3-Dimethyl-2-(methylamino)butan-1-ol, also known as DMB or 3-methyl-2-(methylamino)butan-1-ol, is an aliphatic amine with significant biological activity. This compound has garnered attention for its potential therapeutic applications and interactions with various biological systems. This article explores the biological activity of DMB, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H17NO. Its structure features a hydroxyl group and a methylamino group attached to a branched butanol backbone. This unique arrangement influences its chemical behavior and biological interactions.

DMB interacts with various molecular targets, including enzymes and receptors. It can act as both a substrate and an inhibitor, modulating specific biochemical pathways. The compound's mechanism of action is crucial for its application in pharmacological contexts, particularly in drug development and enzymatic studies.

Key Mechanisms:

  • Enzyme Interaction : DMB may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, influencing cellular signaling processes.

Biological Activity

Research has demonstrated that DMB exhibits a range of biological activities:

  • Anti-inflammatory Effects : DMB has been shown to inhibit the formation of trimethylamine N-oxide (TMAO), a metabolite linked to inflammation and cardiovascular diseases. By reducing TMAO levels, DMB may mitigate inflammatory responses in various models .
  • Gut Microbiota Interaction : Studies indicate that DMB affects gut microbiota composition, potentially leading to beneficial changes in microbial populations that influence health outcomes .
  • Vascular Health : Long-term supplementation with DMB has been associated with improved vascular function and reduced age-related vascular dysfunction in animal models . This suggests potential applications in cardiovascular health.

Case Studies

Several studies have investigated the biological activity of DMB:

  • Study on TMAO Reduction : A study found that DMB significantly reduced TMAO levels in mice fed a choline-rich diet, which is known to increase TMAO production . This reduction was linked to decreased inflammation and improved vascular health.
  • Chronic Exposure Safety Study : In a chronic exposure study lasting 16 weeks, mice showed no signs of toxicity when administered DMB, highlighting its safety profile .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMB, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Methyl-2-butanolHydroxyl group instead of methylamino groupLower anti-inflammatory effects
2-Methylamino-1-butanolDifferent substitution patternLimited receptor interaction
3,3-Dimethyl-1-(methylamino)butan-2-olTertiary amine structureVarying metabolic effects

DMB's specific substitution pattern imparts distinct chemical properties that enhance its utility in targeted applications where other compounds may not suffice.

Research Findings Summary

Recent research findings highlight the diverse applications and effects of DMB:

  • Bioconjugation Stability : Bioconjugates formed using DMB exhibited enhanced stability compared to traditional linkers .
  • Fuel Additive Potential : Preliminary results suggest that small additions of DMB to biofuels can improve combustion efficiency while reducing harmful emissions .

Properties

IUPAC Name

3,3-dimethyl-2-(methylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(5-9)8-4/h6,8-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVEJCNPXGGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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